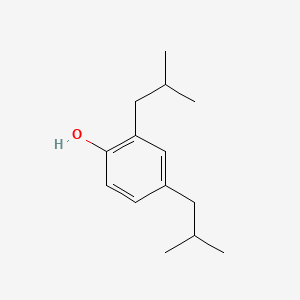

2,4-Diisobutylphenol

Description

Historical Context and Research Evolution of Branched Alkylphenols

The research into alkylphenols (APs) has a history spanning several decades, initially driven by their industrial utility and later by concerns regarding their environmental persistence and biological activity. Early investigations, dating back to the mid-20th century, primarily focused on the biological properties of various alkylphenols, including their antimicrobial, antiproliferative, estrogenic, antioxidant, and antimalarial activities researchgate.net. A significant early finding was the recognition of the estrogenic (hormone-mimicking) properties of certain alkylphenols, a characteristic that has spurred considerable research into their endocrine-disrupting potential researchgate.netaku.edu.tr.

Over time, the research focus broadened to encompass the environmental fate, degradation pathways, and analytical detection of alkylphenols and their precursors, such as alkylphenol ethoxylates (APEs) researchgate.netresearchgate.net. The industrial synthesis and use of branched alkylphenols, often employed as antioxidants, UV stabilizers, and components in various formulations, further contributed to the evolution of research in this field researchgate.netaku.edu.trnih.gov. The development of sophisticated analytical techniques has been crucial in identifying and quantifying these compounds in diverse environmental matrices and biological samples, thereby shaping contemporary research directions mdpi.comenv.go.jp.

Overview of Major Research Trajectories Pertaining to 2,4-Diisobutylphenol

Direct and extensive research specifically targeting this compound is less prevalent in the scientific literature compared to other isomers or related compounds. However, the research trajectories for similar compounds offer insights into potential areas of study for this compound.

Synthesis and Properties of Related Compounds: Research into the synthesis and characterization of various alkylphenol isomers is a fundamental aspect of organic chemistry. For instance, the synthesis of 2,4-Dichlorophenol (2,4-DCP) is well-documented due to its role as a precursor for the herbicide 2,4-D researchgate.netresearchgate.net. Studies on other diisobutylphenols, such as 2,6-Diisobutylphenol, have reported calculated physical properties like density and boiling point chemblink.com. Similarly, 2,4-Di-tert-butylphenol (B135424) has been studied for its industrial applications as a UV stabilizer and antioxidant and has been detected as a natural product in various organisms nih.govnih.gov. These studies highlight the importance of understanding isomer-specific synthesis, purification, and physicochemical properties.

Analytical Method Development: A significant research trajectory involves the development and refinement of analytical methods for detecting and quantifying phenolic compounds in complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are critical for identifying and measuring trace amounts of these substances in environmental samples (water, soil) and biological fluids mdpi.comenv.go.jpitrcweb.org. The advancement in these analytical approaches is directly relevant to the study of this compound.

Structure-Activity Relationships: Research on alkylphenols often explores the relationship between their chemical structure (including the position and branching of alkyl groups) and their biological or chemical activity, such as antioxidant or estrogenic effects researchgate.net. While specific data for this compound is limited, studies on other alkylphenols inform the general understanding of how structural variations influence properties.

Conceptual Frameworks Guiding Contemporary Studies on the Compound

Conceptual frameworks serve as the foundational structure for scientific inquiry, providing a roadmap for research by outlining key concepts, assumptions, and the relationships between them up.ac.zaunisa.edu.auju.edu.etufsc.br. In the context of chemical research, a conceptual framework would guide studies on this compound by:

Defining Research Questions: Establishing the specific questions the research aims to answer, such as its synthesis efficiency, its presence in certain matrices, or its chemical reactivity.

Structuring Hypotheses: Formulating testable hypotheses about its properties or behavior based on existing knowledge of similar compounds.

Guiding Methodology: Informing the selection of appropriate synthesis techniques, analytical methods, and experimental designs.

Organizing Findings: Providing a structure for interpreting and presenting results in relation to broader scientific theories or models.

For a compound like this compound, a conceptual framework might integrate knowledge from organic synthesis, analytical chemistry, and potentially environmental science or materials science, depending on the research objective. It would help researchers understand the underlying principles governing its behavior, thereby facilitating targeted investigations.

Challenges and Opportunities in this compound Research

Challenges:

Limited Specific Literature: The primary challenge is the relative scarcity of research directly focused on this compound compared to other alkylphenols. This necessitates drawing inferences from studies on related compounds.

Analytical Sensitivity and Specificity: Developing highly sensitive and specific analytical methods to detect and quantify this compound in complex environmental or biological samples remains a challenge, requiring advanced chromatographic and spectroscopic techniques mdpi.comenv.go.jp.

Synthesis Optimization: Establishing efficient, scalable, and potentially environmentally friendly synthesis routes for this compound is crucial for obtaining pure samples for detailed study researchgate.netmdpi.com.

Structure-Property Elucidation: Understanding the precise structure-property relationships, including its reactivity, solubility, and potential industrial applications, requires dedicated experimental investigation.

Opportunities:

Advancement in Analytical Techniques: The ongoing development of sophisticated analytical instrumentation and methodologies presents an opportunity to accurately detect and characterize this compound.

Exploration of Chemical Properties: Its phenolic structure suggests potential for antioxidant or other chemical functionalities, offering avenues for research into novel applications, potentially by analogy with other industrially relevant alkylphenols nih.govnih.gov.

Comparative Isomer Studies: Research comparing the properties and behaviors of different diisobutylphenol isomers, including this compound, could yield valuable insights into structure-activity relationships.

Environmental Monitoring: If found to be a relevant compound in specific industrial processes or environmental contexts, its monitoring and fate studies could become important research areas.

Data Tables

The following table summarizes some physical and chemical properties for related alkylphenols, as direct data for this compound is limited in the reviewed literature.

Table 1: Physical and Chemical Properties of Selected Alkylphenols

| Property | 2,4-Di-tert-butylphenol | 2,6-Diisobutylphenol |

| CAS Number | 96-76-4 | 52348-51-3 |

| Molecular Formula | C14H22O | C14H22O |

| Molecular Weight | 206.33 g/mol | 206.33 g/mol |

| Appearance | White to yellow powder/solid | Not specified |

| Melting Point (°C) | 56.5 | Not specified |

| Boiling Point (°C) | Not specified | ~287.6 (calculated) |

| Density (g/cm³) | Not specified | ~0.937 (calculated) |

| Flash Point (°C) | Not specified | ~132.9 (calculated) |

| Solubility | Not specified | Not specified |

| Primary Use/Context | Antioxidant, UV stabilizer | Not specified |

Compound List

this compound

Branched Alkylphenols

Alkylphenols (APs)

2,4-Di-tert-butylphenol

2,6-Diisobutylphenol

2,4-Dichlorophenol (2,4-DCP)

2,4-D

2-acetoxymercuri-4-diisobutylphenol

Nonylphenol (NP)

Octylphenol (OP)

Alkylphenol Ethoxylates (APEs)

Structure

2D Structure

3D Structure

Properties

CAS No. |

65152-07-0 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,4-bis(2-methylpropyl)phenol |

InChI |

InChI=1S/C14H22O/c1-10(2)7-12-5-6-14(15)13(9-12)8-11(3)4/h5-6,9-11,15H,7-8H2,1-4H3 |

InChI Key |

HODFXOIYAQPWHD-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=C(C=C1)O)CC(C)C |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)O)CC(C)C |

Other CAS No. |

65152-07-0 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of 2,4 Diisobutylphenol

Mechanistic Investigations of 2,4-Diisobutylphenol Formation Reactions

Understanding the intricate details of how this compound is formed is crucial for optimizing its synthesis. Mechanistic investigations delve into the step-by-step processes, reaction rates, and the electronic and structural factors that govern the transformation.

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and identifying the rate-determining steps. These studies typically involve monitoring reactant consumption and product formation over time under varying conditions (e.g., temperature, concentration) to determine reaction orders, rate constants, and activation energies. Such data is vital for process control, scale-up, and mechanism elucidation.

The provided search results highlight the importance of kinetic studies in various chemical contexts. For instance, kinetic studies have been conducted on the formation of Schiff base complexes, where activation energy (Ea) was determined to understand the temperature dependence of the reaction rate ajol.info. Similarly, kinetic analysis has been applied to cyclization-based self-immolative spacers to determine kinetic constants rsc.org. Other research has focused on kinetic studies of 1,3-Oxazine synthesis, identifying reaction orders and mechanisms such as imino-Diels-Alder reactions edu.krd, and kinetic parameters for processes like Fischer–Tropsch synthesis mdpi.com. These studies often involve calculating activation energy (Ea) and other thermodynamic parameters to gain insights into reaction pathways ajol.infoedu.krd.

However, specific kinetic studies detailing the reaction pathways for the formation of this compound were not found in the provided search results.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools for dissecting reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) calculations allow researchers to model transition states, intermediates, and energy barriers, providing a detailed map of the reaction pathway. This computational approach complements experimental kinetic studies by offering atomic-level insights into reaction dynamics.

The search results indicate the extensive use of computational methods in elucidating reaction mechanisms across different chemical fields. Studies have employed computational approaches to investigate cationic rearrangements in biosynthesis nih.gov, the mechanisms of hydrogenation reactions researchgate.net, the synthesis of pyrrolidinedione derivatives via Nef-type rearrangement rsc.org, and the theoretical chemistry of energetic heterocycles researchgate.net. For example, DFT calculations have been used to determine energy barriers and map reaction pathways for complex transformations rsc.orgmethodist.edu. These studies aim to provide a deeper understanding of how molecules interact and transform during a reaction.

Specific computational studies detailing the reaction mechanism for the formation of this compound were not identified within the provided search results.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of compounds like this compound, this translates to exploring methods that are environmentally benign, efficient, and utilize sustainable resources.

Solvent-Free Synthesis Protocols

Solvent-free synthesis is a cornerstone of green chemistry, aiming to minimize or eliminate the use of organic solvents, which often contribute to environmental pollution and pose health risks. This approach can lead to enhanced reaction efficiency, reduced waste, and improved safety. Various techniques facilitate solvent-free reactions, including mechanochemical activation (e.g., ball milling) and thermal activation.

The provided search results highlight the significance and application of solvent-free synthesis. Discussions cover the principles and advantages of performing reactions without external solvents, such as improved reaction rates and reduced environmental impact ijrpr.comchemistrydocs.com. Examples include the sustainable manganese-catalyzed solvent-free synthesis of pyrroles nih.gov and the solvent-free synthesis of N-isobutyl-5-methyloxazolidinone rsc.org. Mechanochemical activation, using methods like ball milling, is also recognized as an effective solvent-free technique chemistrydocs.com.

However, specific solvent-free synthesis protocols for this compound were not found in the provided search results.

Chemical Transformations and Derivatization Strategies of 2,4 Diisobutylphenol

Electrophilic Aromatic Substitution Reactions on the Diisobutylphenol Core

Phenols are known to be highly activated towards electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the hydroxyl (-OH) group. This group increases the electron density within the aromatic ring, particularly at the ortho (2 and 6) and para (4) positions, making them more susceptible to attack by electrophiles ( byjus.com, masterorganicchemistry.com, chemistrystudent.com). For 2,4-diisobutylphenol, the hydroxyl group is at position 1, and isobutyl groups are at positions 2 and 4. This substitution pattern means that the C-6 position is the most activated and sterically accessible site for further electrophilic attack.

Phenols readily undergo halogenation, often without the need for Lewis acid catalysts that are typically required for benzene (B151609). This enhanced reactivity allows for facile substitution at the ortho and para positions ( byjus.com, chemistrystudent.com). For instance, phenol (B47542) reacts with bromine water to yield 2,4,6-tribromophenol, indicating substitution at all available ortho and para positions ( byjus.com, chemistrystudent.com). Milder conditions, such as using bromine in a low-polarity solvent at low temperatures, can lead to monohalogenation ( byjus.com).

For this compound, the C-2 and C-4 positions are already substituted with isobutyl groups. Therefore, electrophilic halogenation is anticipated to occur primarily at the C-6 position, which is ortho to the hydroxyl group and relatively unhindered compared to potential meta substitutions. The presence of isobutyl groups at C-2 and C-4 would sterically disfavor substitution at the C-3 and C-5 positions.

Table 1: Expected Halogenation of this compound

| Reaction Type | Typical Reagents | Expected Electrophile | Primary Substitution Sites on Phenol | Expected Product for this compound (Inferred) |

| Halogenation | Br₂ (aq), Br₂/CH₃COOH, Br₂/CCl₄ | Br⁺ | ortho, para (2, 4, 6) | 6-Halo-2,4-diisobutylphenol |

Nitration and sulfonation are significant electrophilic aromatic substitution reactions for phenols. Nitration, typically carried out with dilute nitric acid at room temperature, introduces a nitro group (-NO₂) and yields ortho and para nitrophenols ( byjus.com, chemistrystudent.com). More vigorous conditions, such as concentrated nitric acid, can lead to polynitration ( byjus.com). Sulfonation, usually performed with fuming sulfuric acid (SO₃ in H₂SO₄), introduces a sulfonic acid group (-SO₃H) ( unacademy.com, masterorganicchemistry.com, libretexts.org, libretexts.org). These reactions are driven by the formation of electrophilic species like the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃) ( unacademy.com, masterorganicchemistry.com, libretexts.org, libretexts.org).

Table 2: Expected Nitration and Sulfonation of this compound

| Reaction Type | Typical Reagents | Expected Electrophile | Primary Substitution Sites on Phenol | Expected Product for this compound (Inferred) |

| Nitration | Dilute HNO₃ (room temp) | NO₂⁺ | ortho, para (2, 4, 6) | 6-Nitro-2,4-diisobutylphenol |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | SO₃ / HSO₃⁺ | ortho, para (2, 4, 6) | 6-Sulfo-2,4-diisobutylphenol |

Formylation reactions, such as the Reimer-Tiemann reaction (using chloroform (B151607) and a base) or the Vilsmeier-Haack reaction (using POCl₃ and DMF), introduce an aldehyde group (-CHO) onto the phenolic ring ( byjus.com). Friedel-Crafts acylation, employing acyl halides or anhydrides in the presence of a Lewis acid catalyst (e.g., AlCl₃), results in the introduction of an acyl group (-COR), forming aryl ketones ( masterorganicchemistry.com, byjus.com, organic-chemistry.org, sigmaaldrich.com, youtube.com). These reactions are also forms of electrophilic aromatic substitution.

In the context of this compound, formylation and acylation are expected to occur predominantly at the C-6 position due to the directing influence of the hydroxyl group and the steric hindrance at other positions. The products of Friedel-Crafts acylation, being aryl ketones, are generally deactivated towards further electrophilic substitution.

Table 3: Expected Formylation and Acylation of this compound

| Reaction Type | Typical Reagents | Expected Electrophile | Primary Substitution Sites on Phenol | Expected Product for this compound (Inferred) |

| Formylation | POCl₃/DMF (Vilsmeier-Haack) | [R-C=N]⁺ | ortho, para (2, 4, 6) | 6-Formyl-2,4-diisobutylphenol |

| Acylation (Friedel-Crafts) | Acyl halide/Anhydride (B1165640) + Lewis Acid (e.g., AlCl₃) | RCO⁺ | ortho, para (2, 4, 6) | 6-Acyl-2,4-diisobutylphenol |

Oxidation and Reduction Pathways of this compound and its Derivatives

The hydroxyl group on the phenolic ring also influences its susceptibility to oxidation, while reduction pathways are generally applied to functional groups that may be introduced onto the ring.

Oxidative coupling is a significant transformation for phenols, leading to the formation of new C-C or C-O bonds between phenolic units. This process can generate biphenols, diphenoquinones, or polymer structures, often catalyzed by transition metals in the presence of an oxidant like molecular oxygen ( google.com, nih.gov, rsc.org, technion.ac.il). For example, 2,6-disubstituted phenols are known to undergo oxidative coupling, with steric hindrance influencing the regioselectivity of the coupling ( google.com, nih.gov).

While specific studies on the oxidative coupling of this compound were not found, it is reasonable to expect that it could participate in such reactions. The C-6 position, being the most activated and accessible, would likely be the primary site for coupling. The steric bulk of the isobutyl groups at positions 2 and 4 would also play a role in directing the coupling process.

Table 4: Expected Oxidative Coupling of this compound

| Reaction Type | Typical Catalysts/Conditions | Typical Products | Expected Outcome for this compound (Inferred) |

| Oxidative Coupling | Metal catalysts (e.g., Cu, Fe), O₂ | Biphenols, Diphenoquinones, Polyphenylene ethers | Coupling at the C-6 position |

Direct reduction of the aromatic ring of this compound to a cyclohexanol (B46403) or cyclohexanone (B45756) derivative is possible under hydrogenation conditions ( rsc.org). However, more commonly, reduction strategies are applied to functional groups that have been introduced onto the ring via electrophilic aromatic substitution.

For instance, if a nitro group was introduced via nitration, it could be selectively reduced to an amino group (-NH₂) using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl) ( libretexts.org, libretexts.org). Similarly, a ketone group introduced via Friedel-Crafts acylation could be reduced to a secondary alcohol (-CHOH) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) ( harvard.edu, beilstein-journals.org), or further reduced to a methylene (B1212753) group (-CH₂-) through Clemmensen or Wolff-Kishner reduction ( organic-chemistry.org, youtube.com).

Table 5: Selective Reduction of Potential Functional Groups on this compound Derivatives

| Introduced Functional Group | Reaction Type | Typical Reducing Agents/Conditions | Expected Product Type |

| Nitro (-NO₂) | Reduction to Amine | H₂/Pd-C, Fe/HCl, Sn/HCl | Amine (-NH₂) |

| Carbonyl (Ketone, -COR) | Reduction to Alcohol | NaBH₄, LiBH₄ | Secondary Alcohol (-CHOH) |

| Carbonyl (Ketone, -COR) | Reduction to Methylene | Clemmensen (Zn(Hg)/HCl), Wolff-Kishner (N₂H₄/KOH) | Methylene (-CH₂-) |

| Aromatic Ring | Hydrogenation | H₂/Catalyst (e.g., Pd/C, Pt, Ni) under pressure/heat | Cyclohexanol/Cyclohexanone derivatives |

Compound Name List:

this compound

Phenol

Benzene

Nitrophenol (ortho, para)

2,4,6-Trinitrophenol (Picric acid)

Benzenesulfonic acid

Aldehyde

Aryl ketone

Nitro group (-NO₂)

Amino group (-NH₂)

Carbonyl group (-COR)

Secondary alcohol (-CHOH)

Methylene group (-CH₂-)

Cyclohexanol

Cyclohexanone

Biphenol

Diphenoquinone

Polyphenylene ether

Acyl halide

Anhydride

Acylium ion

Carbocation

Nitronium ion (NO₂⁺)

Sulfur trioxide (SO₃)

Sulfur trioxide radical anion (SO₄•⁻)

Hydroxyl radical (OH•)

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a key functional handle for derivatization, enabling reactions such as etherification, esterification, and salt formation.

Phenols readily undergo etherification and esterification reactions, transforming the hydroxyl group into ether (-OR) or ester (-OCOR) functionalities, respectively. These reactions are fundamental in organic synthesis for altering polarity, solubility, and reactivity.

Etherification: The formation of aryl ethers from phenols typically involves the deprotonation of the phenolic hydroxyl group to generate a phenoxide anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide or sulfonate. This is commonly known as the Williamson ether synthesis organic-chemistry.orgskrgdcwakdp.edu.inorganic-chemistry.orgmasterorganicchemistry.com. For this compound, this would involve treatment with a strong base (e.g., NaOH, NaH) to form the corresponding phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. Palladium-catalyzed methods, such as allylic etherification of phenols with vinyl ethylene (B1197577) carbonates, also represent a route to aryl ethers frontiersin.org.

Esterification: Phenols can be esterified by reacting with carboxylic acids in the presence of an acid catalyst (like sulfuric acid), or more efficiently, with acyl chlorides or acid anhydrides skrgdcwakdp.edu.insavemyexams.comuakron.edu. These reactions yield phenolic esters, which can serve as protecting groups or possess distinct chemical properties. For instance, reacting this compound with an acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O) would yield the corresponding 2,4-diisobutylphenyl ester.

Table 1: Representative Phenol Derivatization Reactions

| Reaction Type | Phenol Substrate (General) | Reagent(s) | Product Type (General) | Typical Conditions | Citation(s) |

| Etherification | Phenol | Alkyl Halide (e.g., CH₃I) + Base (e.g., NaOH) | Alkyl Aryl Ether | Williamson Synthesis conditions | organic-chemistry.orgskrgdcwakdp.edu.inmasterorganicchemistry.com |

| Phenol | Allylic donor (e.g., Vinyl Ethylene Carbonate) + Pd catalyst | Allylic Aryl Ether | Pd-catalyzed conditions, e.g., Cs₂CO₃, MeCN, 80°C | frontiersin.org | |

| Esterification | Phenol | Acyl Chloride (e.g., Benzoyl Chloride) | Aryl Ester | Schotten-Baumann reaction conditions | skrgdcwakdp.edu.insavemyexams.com |

| Phenol | Acid Anhydride (e.g., Acetic Anhydride) | Aryl Ester | Reaction with acid chloride or anhydride | skrgdcwakdp.edu.in |

Phenols exhibit weak acidity, allowing them to react with bases to form phenoxide salts savemyexams.comtaylorandfrancis.comassaygenie.comwikipedia.org. The phenolic proton can be abstracted by a base, such as sodium hydroxide, to yield a sodium phenoxide salt. This deprotonation stabilizes the resulting phenoxide anion through resonance delocalization of the negative charge onto the aromatic ring savemyexams.com.

These phenoxide species can also act as ligands in coordination chemistry, forming metal complexes. For example, lipophilic metal complexes involving this compound have been noted in the context of imaging applications google.com. The phenoxide moiety can coordinate to various metal ions, leading to complexes with potentially diverse properties.

Side-Chain Functionalization and Modification

While the phenolic hydroxyl group is the primary site for many reactions, modifications to the isobutyl side chains are also conceivable, though direct literature examples for this compound are less prevalent.

Direct functionalization of the alkyl side chains of this compound, such as oxidation, halogenation, or C-H activation at the isobutyl groups, is not extensively documented in the provided search results. General methods for modifying alkyl chains typically involve radical halogenation, oxidation of benzylic positions (if present), or other selective C-H activation strategies. However, the tertiary carbon in the isobutyl group might offer different reactivity compared to primary or secondary carbons. Research in C-H functionalization of phenols often focuses on activating the aromatic ring rather than the alkyl substituents iitb.ac.inacs.orgnih.gov. Therefore, specific protocols for modifying the isobutyl groups of this compound would likely require tailored synthetic approaches based on general principles of alkane functionalization or benzylic chemistry.

Chiral derivatization is a common analytical technique used to separate enantiomers of chiral compounds. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated by standard chromatographic methods (e.g., HPLC, GC) due to their differing physical properties. While this compound itself is an achiral molecule, chiral derivatization techniques could be applied to derivatives of this compound that possess chiral centers, or for analytical purposes if enantiomeric mixtures related to its synthesis or reactions were being investigated. The phenolic hydroxyl group is a suitable site for derivatization.

Common CDAs that react with hydroxyl groups include:

Diacetyl-L-tartaric anhydride (DATAN): Used for derivatizing hydroxy acids and amino acids, forming stable diastereomers mdpi.comnih.gov.

Chiral acyl chlorides or anhydrides: Reagents like trifluoroacetic anhydride or R-(-)-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride can react with hydroxyl groups to form diastereomeric esters bioanalysis-zone.comsigmaaldrich.com.

These derivatization reactions convert the enantiomers into diastereomers, which can then be resolved using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) bioanalysis-zone.comsigmaaldrich.comsigmaaldrich.com.

Table 2: Common Chiral Derivatizing Agents (CDAs) for Hydroxyl Groups

| Chiral Derivatizing Agent (CDA) | Target Functional Group(s) | Type of Derivative Formed | Separation Method(s) | Citation(s) |

| Diacetyl-L-tartaric anhydride (DATAN) | -OH, -NH₂ | Diastereomeric esters/amides | HPLC, LC-MS/MS | mdpi.comnih.gov |

| Trifluoroacetic anhydride (TFAA) | -OH, -NH₂ | Diastereomeric esters/amides | GC, HPLC | sigmaaldrich.com |

| R-(-)-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride | -OH, -NH₂ | Diastereomeric esters/amides | HPLC, LC-MS/MS | bioanalysis-zone.com |

| Acetic anhydride | -OH, -NH₂ | Diastereomeric esters/amides | GC | sigmaaldrich.com |

Compound Name Table:

this compound

Advanced Analytical Methodologies for 2,4 Diisobutylphenol Research

Hyphenated and Advanced Analytical Techniques in Complex Matrices

Capillary Electrophoresis (CE) and Related Techniques

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an applied electric field to separate analytes based on their charge and size. Its versatility, high efficiency, speed, and minimal sample and solvent consumption make it an attractive method for analyzing a wide range of compounds, including phenolic derivatives. While direct research specifically detailing the CE analysis of 2,4-Diisobutylphenol might be limited, the principles and methodologies applied to other alkylphenols are directly transferable and highly relevant.

Principles and Applications for Phenolic Compounds: CE separates analytes within a narrow-bore capillary filled with a background electrolyte (BGE). The separation is driven by the combined effect of the electrophoretic mobility of the charged analytes and the electroosmotic flow (EOF) of the buffer. For phenolic compounds, which can exhibit varying degrees of acidity depending on the pH of the BGE, CE offers tunable separation mechanisms. Techniques like Micellar Electrokinetic Chromatography (MEKC), a mode of CE, are particularly useful for separating neutral or weakly acidic/basic compounds by employing surfactants (micelles) in the BGE, which act as a pseudo-stationary phase. Alkylphenols, characterized by their phenolic hydroxyl group and hydrophobic alkyl chains, can be effectively separated using optimized CE conditions, including appropriate buffer pH, ionic strength, organic modifiers, and specific micellar selectors.

Methodological Parameters and Research Findings: Research on the CE analysis of alkylphenols, such as nonylphenols and octylphenols, provides valuable insights into optimal parameters. For instance, studies have utilized fused-silica capillaries with specific dimensions and applied voltages to achieve efficient separations researchgate.netlibretexts.orgsciex.com. Buffer systems often involve borate (B1201080) or phosphate (B84403) buffers, with pH adjustments critical for controlling the ionization state of phenolic compounds researchgate.netlibretexts.org. The addition of organic modifiers like methanol (B129727) or acetonitrile (B52724) can influence both EOF and analyte migration, while surfactants such as sodium dodecyl sulfate (B86663) (SDS) are commonly employed in MEKC to enhance separation selectivity for hydrophobic analytes researchgate.netconicet.gov.ar. Detection is typically performed using UV-Vis spectroscopy, often at wavelengths around 275 nm, which is characteristic of the phenolic chromophore researchgate.netconicet.gov.ar. Coupling CE with mass spectrometry (CE-MS) can further enhance identification capabilities capes.gov.brmdpi.com.

Table 1: Representative CE Separation Parameters for Alkylphenols

| Parameter | Typical Range/Value | Notes |

| Capillary Type | Fused-silica | Standard material for CE |

| Capillary Dimensions | ID: 25-75 µm, Total Length: 50-70 cm | Affects efficiency and detection sensitivity |

| Background Electrolyte (BGE) | Borate or Phosphate buffer | pH dependent, often with organic modifiers (e.g., methanol, acetonitrile) |

| BGE pH | 8.0 - 9.5 | Critical for phenolic ionization and EOF |

| Micellar Selector (MEKC) | SDS (Sodium Dodecyl Sulfate) | Concentration typically 20-100 mM |

| Applied Voltage | 15 - 30 kV | Influences migration time and efficiency |

| Temperature | 20 - 30 °C | Affects buffer viscosity and Joule heating |

| Detection Wavelength | 270 - 280 nm | Based on the UV absorbance of the phenolic ring |

| Injection Method | Hydrodynamic or Electrokinetic | Influences sensitivity and resolution |

Note: Specific parameters would need optimization for this compound.

Table 2: Illustrative CE Performance Metrics for Related Alkylphenols

| Analyte Group | Migration Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Notes |

| Simpler Phenols | 5 - 10 | > 1.5 | µg/L range | Baseline separation achievable with optimized conditions |

| Alkylphenols (e.g., Octylphenols) | 8 - 15 | > 1.5 | µg/L range | MEKC often required for effective separation of hydrophobic chains |

| This compound | Expected: 8-15 | Expected: > 1.5 | Expected: µg/L range | Requires specific method optimization |

Note: These values are illustrative based on studies of similar compounds and would require experimental validation for this compound.

Chemometric Approaches for Data Interpretation

Chemometrics is a discipline that employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of analytical chemistry, chemometrics plays a crucial role in method development, optimization, data processing, and interpretation, particularly when dealing with complex samples or large datasets generated by techniques like CE researchgate.netresearchgate.netresearchgate.netchromatographyonline.commdpi.commdpi.comwiley.comresearchgate.net.

Role in Analytical Data Interpretation: For research involving this compound, chemometric approaches can significantly enhance the understanding and utilization of analytical data. This includes:

Method Optimization: Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), allow for the systematic optimization of multiple CE parameters (e.g., BGE composition, pH, voltage, temperature, additives) simultaneously to achieve desired outcomes like maximum resolution, shortest analysis time, or lowest detection limits researchgate.netresearchgate.netchromatographyonline.comnih.gov.

Data Processing and Deconvolution: Techniques like Principal Component Analysis (PCA) or Multivariate Curve Resolution – Alternating Least Squares (MCR-ALS) can be used to analyze complex CE electropherograms, identify underlying patterns, resolve overlapping peaks, and extract spectral information, even from noisy data researchgate.netresearchgate.netmdpi.com.

Quantitative Analysis: Multivariate calibration methods, such as Partial Least Squares (PLS) regression, are invaluable for building predictive models from analytical data, enabling accurate quantification of this compound in complex matrices where traditional univariate calibration may be insufficient researchgate.netmdpi.comresearchgate.netspectroscopyonline.com.

Pattern Recognition and Classification: Chemometrics can be applied to classify samples based on their phenolic profiles or to identify sources of contamination. For example, PCA or discriminant analysis can group samples with similar characteristics, aiding in environmental monitoring or quality control researchgate.netmdpi.commdpi.com.

Research Findings in Phenolic Compound Analysis: Studies involving phenolic compounds have demonstrated the efficacy of chemometric tools. For instance, DoE has been successfully applied to optimize CE methods for various analytes, leading to improved separation efficiency and reduced experimental effort researchgate.netresearchgate.netchromatographyonline.com. PCA and PLS have been used to analyze phenolic profiles in complex matrices like honey and wine, facilitating classification and quality assessment researchgate.netmdpi.commdpi.comresearchgate.net. In the realm of CE method development, chemometrics helps in navigating the multi-dimensional parameter space, ensuring robust and reproducible analytical protocols researchgate.netchromatographyonline.comwiley.comnih.gov.

Despite extensive searches, no scientific literature was found pertaining to the environmental occurrence, distribution, or transformation pathways of the specific chemical compound This compound . The search queries did not yield any relevant data for this substance.

The available search results predominantly focused on related but distinct compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4-Dinitrophenol, and 2,4-Dichlorophenol, detailing their environmental chemistry and degradation mechanisms. Information on 2,4-Di-tert-butylphenol (B135424) was also found, but this is a different chemical entity.

As the request strictly requires content to be focused solely on this compound and to be scientifically accurate, it is not possible to generate the requested article due to the absence of specific scientific data for this compound.

Environmental Chemistry and Transformation Pathways of 2,4 Diisobutylphenol

Environmental Fate Modeling and Prediction Studies for Branched Alkylphenols

Simulation of Environmental Transport and Persistence

The environmental persistence and transport of 2,4-Diisobutylphenol are governed by a complex interplay of physical, chemical, and biological processes. While specific data for this compound is limited in the provided search results, general trends for alkylphenols and related compounds offer insights.

Partitioning and Mobility: The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for estimating a chemical's mobility in soil and its tendency to adsorb to organic matter chemsafetypro.com. A higher Koc value indicates stronger adsorption and lower mobility, reducing the potential for leaching into groundwater. Conversely, a low Koc suggests high mobility. While specific Koc values for this compound were not found, related compounds like 2,4-D have reported Koc values ranging from 19.6 to 109.1, indicating low to moderate adsorption depending on soil organic content and pH epa.gov. For 2,4-Di-tert-butylphenol (B135424), an estimated Koc of 9000 suggests it is expected to be immobile in soil nih.gov. Given the structural similarity, this compound might exhibit moderate to low mobility depending on its specific partitioning behavior.

Volatility, indicated by the Henry's Law constant, is another factor influencing environmental transport. For 2,4-D, the Henry's Law constant is extremely low (1.02 x 10⁻⁸ atm-m³/mol or less), suggesting negligible volatilization from water and soil epa.gov. This implies that atmospheric transport is unlikely to be a significant pathway for 2,4-D.

Degradation Pathways and Persistence: Biodegradation is a primary mechanism for the removal of many organic compounds from the environment. For 2,4-D, typical biodegradation half-lives in water are reported to be between 10 to over 50 days, with faster degradation in sediments (less than 1 day) epa.gov. In soil, 2,4-D is expected to biodegrade readily, with half-lives ranging from less than a day to several weeks epa.gov. Photodegradation also contributes to its removal, with reported half-lives of 2-4 days in water due to UV photolysis epa.gov. In the atmosphere, vapor-phase 2,4-D degrades via reaction with hydroxyl radicals with an estimated half-life of about 19 hours cdc.gov.

Alkylphenol ethoxylates (APEOs) and their metabolites, including alkylphenols (APs), can persist in the environment. Under anaerobic conditions, APEs degrade more slowly and may lead to the accumulation of alkylphenols usgs.govtandfonline.com. Nonylphenols (NPs) and octylphenols (OPs) have reported half-lives in marine sediments on the order of 30-60 years, indicating significant persistence usgs.gov. While specific degradation rates for this compound are not detailed, the general persistence of alkylphenols suggests that it could also exhibit some degree of environmental persistence, particularly under anaerobic conditions.

Simulated Environmental Scenarios: Environmental fate models are crucial for simulating the transport and persistence of chemicals. Models like Mackay-type models (e.g., SimpleBox) are used to predict chemical concentrations in various environmental compartments (air, water, soil, sediment) by considering partitioning and degradation processes nanofase.euresearchgate.net. These models require input parameters such as partition coefficients (Koc, Kow), water solubility, and degradation half-lives to simulate environmental behavior. For instance, the Soil and Water Assessment Tool (SWAT) is an ecohydrological model used for simulating pesticide fate and transport at the watershed scale nih.gov.

Development of Predictive Models for Alkylphenol Behavior

The development of predictive models for alkylphenol behavior is essential for assessing their environmental risks and informing regulatory decisions. These models often utilize Quantitative Structure-Activity Relationships (QSAR) and other computational approaches to estimate environmental fate parameters and predict behavior.

QSAR and Predictive Modeling: QSAR models establish relationships between the chemical structure of a compound and its biological or environmental properties nih.govnih.gov. For environmental fate, QSAR can be used to predict parameters like biodegradation rates, adsorption coefficients (Koc), and octanol-water partition coefficients (Kow) d-nb.infoeuropa.eu. For example, QSAR models have been developed to predict the ozonation rate constants of volatile organic compounds (VOCs) in the atmosphere rsc.org. Similarly, models can predict the organic carbon-water partition coefficient (Koc) based on molecular descriptors d-nb.info.

Physicochemical Properties and Model Inputs: Key physicochemical properties that serve as inputs for environmental fate models include:

Octanol-water partition coefficient (Kow): Indicates a chemical's lipophilicity and potential for bioaccumulation.

Organic carbon-water partition coefficient (Koc): Predicts sorption to soil and sediment, influencing mobility chemsafetypro.comecetoc.org.

Water solubility: Affects distribution in aquatic environments and potential for leaching.

Vapor pressure and Henry's Law constant: Determine volatility and potential for atmospheric transport.

Biodegradation half-lives: Quantify the rate of microbial degradation in different environmental compartments.

Studies on alkylphenol ethoxylates (APEOs) and their metabolites highlight the importance of these parameters. For instance, the persistence of nonylphenols (NPs) and octylphenols (OPs) is linked to their low solubility and hydrophobicity, which also contributes to their bioaccumulation usgs.gov.

Model Applications and Validation: Physiologically Based Toxicokinetic (PBTK) models, which incorporate metabolism, are used to predict internal concentrations of chemicals in organisms like fish, enhancing the understanding of environmental behavior and risks nih.gov. Models are also developed to predict environmental concentrations (PECs) and assess ecological risks mdpi.com. For example, an XGBoost model achieved a high accuracy (R² = 0.92) in predicting adsorption efficiency based on various factors researchgate.net.

The development of predictive models is ongoing, with efforts to improve their accuracy and applicability. This includes using advanced machine learning techniques and incorporating more detailed chemical and environmental data. The goal is to create robust models that can accurately forecast the environmental fate and transport of compounds like this compound, enabling effective risk management strategies.

Compound List:

this compound

2,4-D (2,4-Dichlorophenoxyacetic acid)

2,4-Di-tert-butylphenol

Nonylphenol (NP)

Octylphenol (OP)

Alkylphenol Ethoxylates (APEOs)

Alkylphenols (APs)

Bisphenol A (BPA)

Bisphenol S (BPS)

Bisphenol F (BPF)

Triclosan (TCS)

Industrial and Applied Research Perspectives of 2,4 Diisobutylphenol in Materials Science

Role of 2,4-Diisobutylphenol in Polymer Stabilization and Additive Formulations

Mechanisms of Antioxidant Action in Polymeric Materials

The primary role of a hindered phenolic antioxidant like this compound is to interrupt the auto-oxidation cycle of polymers. Polymer degradation is a free-radical chain reaction initiated by heat, UV light, or mechanical stress, which generates highly reactive alkyl radicals (R•) on the polymer backbone.

The key steps in the auto-oxidation and inhibition process are:

Initiation: Polymer chains form alkyl radicals (R•).

Propagation: The alkyl radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

Inhibition by Phenolic Antioxidant: A hindered phenol (B47542) (ArOH), such as this compound, intervenes by donating its phenolic hydrogen atom to the peroxy radical (ROO•). chemrxiv.org This reaction neutralizes the highly reactive peroxy radical, converting it into a stable hydroperoxide (ROOH) and forming a resonance-stabilized phenoxy radical (ArO•).

ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical is significantly less reactive than the peroxy radical due to the steric hindrance provided by the bulky alkyl groups (the isobutyl groups in this compound) and resonance stabilization. mdpi.com This low reactivity prevents it from abstracting hydrogen from the polymer chain, effectively breaking the degradation cycle. Theoretical studies on similar molecules like Butylated Hydroxytoluene (BHT) in polyethylene show that this hydrogen transfer reaction with peroxy radicals has a very small energy barrier, making it highly efficient. chemrxiv.org

Synergistic Effects with Other Stabilizers

The effectiveness of phenolic antioxidants is significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. While the primary phenolic antioxidant excels at scavenging peroxy radicals, it does not address the hydroperoxides (ROOH) formed during the inhibition step. These hydroperoxides are unstable and can decompose under heat or UV light to generate new, highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, re-initiating the oxidation process.

To counter this, this compound would be formulated with secondary, hydroperoxide-decomposing antioxidants.

Phosphites and Phosphonites: These compounds are highly effective hydroperoxide decomposers. They catalytically convert hydroperoxides into stable, non-radical products, primarily alcohols. researchgate.net The combination of a hindered phenol (to scavenge radicals) and a phosphite (to decompose hydroperoxides) is a classic synergistic system used to provide robust stabilization during both high-temperature processing and long-term thermal aging. specialchem.com

Thioesters (Thiosynergists): Compounds like dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP) are another class of secondary antioxidants. They decompose hydroperoxides through a series of complex reactions, generating multiple sulfur-containing species that have antioxidant activity. researchgate.net This combination is particularly effective for long-term heat aging applications. researchgate.net

The table below illustrates the synergistic effect on the long-term thermal stability of polypropylene, using data for typical phenolic and secondary antioxidant combinations.

Table 1: Synergistic Effect of Stabilizer Combinations in Polypropylene

Oven aging data at 150°C, time to embrittlement (days).

| Primary Antioxidant (Phenolic) | Secondary Antioxidant | Concentration | Time to Embrittlement (Days) |

|---|---|---|---|

| None | None | - | <1 |

| Hindered Phenol (0.1%) | None | 0.1% | 35 |

| None | Thioester (0.2%) | 0.2% | 15 |

| Hindered Phenol (0.1%) | Thioester (0.2%) | 0.3% | 120 |

| Hindered Phenol (0.1%) | Phosphite (0.1%) | 0.2% | 50 |

Data is representative of typical performance and not specific to this compound.

Application in Specific Polymer Systems (e.g., Polyolefins, Elastomers)

Hindered phenolic antioxidants are indispensable for the stabilization of polyolefins and elastomers due to their non-discoloring nature and high efficiency.

Polyolefins: Polypropylene (PP) and Polyethylene (PE) are particularly susceptible to thermal oxidation because of the numerous tertiary and secondary carbon atoms in their structures, respectively. During processing, hindered phenols prevent significant degradation of the polymer melt, which would otherwise lead to a loss of molecular weight and a reduction in mechanical properties. In studies on polypropylene, hindered phenols have been shown to significantly extend the material's lifetime during accelerated aging tests. researchgate.net For cross-linked polyethylene (XLPE) used in cable insulation, hindered phenols are added to prevent premature cross-linking during extrusion while ensuring long-term stability. researchgate.net

Elastomers: Synthetic rubbers, such as isoprene rubber and other elastomers with unsaturated bonds in their backbone, are highly prone to oxidation. The addition of phenolic antioxidants like this compound is crucial for preserving their elasticity, tensile strength, and other critical properties during storage and use.

Research on this compound in Lubricant and Fuel Additive Chemistry

The principles of radical chain oxidation also apply to hydrocarbon-based lubricants and fuels. Hindered phenols are widely used as additives to extend the operational life and maintain the performance of these fluids.

Antioxidant Performance in Engine Oils

Modern engine oils operate under severe conditions of high temperature, pressure, and exposure to oxygen and catalytic metals. These conditions promote oxidation of the lubricant's base oil, leading to several detrimental effects:

Viscosity increase

Formation of sludge and varnish

Generation of corrosive acids

Antioxidants are a critical component of the additive package in engine oils. researchgate.netmdpi.com Radical scavengers, such as hindered phenols and aromatic amines, are the primary defense against lubricant degradation. researchgate.net They function by the same hydrogen-donating mechanism as in polymers, neutralizing peroxy radicals and interrupting the oxidation cascade. Phenolic antioxidants are particularly effective at controlling oxidation at moderate temperatures. They are often used in combination with other antioxidants, such as aromatic amines, which are more effective at higher temperatures, and sulfur-phosphorus compounds like Zinc dialkyldithiophosphates (ZDDP), which act as both antioxidants and anti-wear agents. researchgate.net

Table 2: Representative Antioxidant Performance in Lubricant Base Oil

Rotary Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) results, measuring time to pressure drop (minutes).

| Base Oil | Antioxidant Additive | Concentration (wt%) | Oxidation Induction Time (minutes) |

|---|---|---|---|

| Group II Mineral Oil | None | - | 45 |

| Group II Mineral Oil | Hindered Phenol (e.g., BHT) | 0.5% | 250 |

| Group II Mineral Oil | Aromatic Amine | 0.5% | 350 |

| Group II Mineral Oil | Hindered Phenol + Aromatic Amine | 0.25% + 0.25% | 420 |

Data is illustrative of typical performance for the antioxidant class.

Stabilization in Fuel Compositions

Fuels, particularly gasoline and aviation fuels, can degrade during storage. Oxidative processes lead to the formation of soluble gums and insoluble sediments. These deposits can clog fuel lines, filters, and injectors, leading to poor engine performance. Alkylated phenols are used as fuel stabilizers to inhibit these oxidation reactions. For instance, the closely related compound 2,4-Di-tert-butylphenol (B135424) is noted for its utility in preventing gumming in aviation fuels. nih.gov By scavenging the free radicals that initiate the polymerization reactions leading to gum formation, this compound and similar compounds ensure fuel stability and cleanliness over long storage periods.

Investigation of this compound in Coating and Adhesive Technologies

The application of this compound in the realm of materials science, specifically within coating and adhesive technologies, is an area of growing interest. Its molecular structure, featuring a phenolic hydroxyl group and bulky isobutyl groups at the ortho and para positions, suggests potential functionalities that are highly relevant to the performance and durability of polymeric materials. These functionalities primarily revolve around enhancing stability and participating in the chemical processes that underpin the final properties of coatings and adhesives.

Contribution to UV Stability and Weathering Resistance

While this compound is not typically categorized as a primary UV absorber, its role as a hindered phenol antioxidant is crucial for improving the ultraviolet (UV) stability and weathering resistance of coatings and adhesives. vinatiorganics.compartinchem.com The degradation of polymer-based materials upon exposure to environmental stressors like sunlight, moisture, and temperature fluctuations is often initiated by the formation of free radicals. vinatiorganics.com Hindered phenolic compounds, including this compound, are effective radical scavengers. They can donate a hydrogen atom from their hydroxyl group to neutralize reactive radicals, thereby terminating the degradation chain reactions that lead to loss of gloss, color change, cracking, and reduced mechanical properties. partinchem.commdpi.com

The antioxidant mechanism of hindered phenols contributes significantly to the long-term durability of coatings and adhesives by protecting the polymer matrix from thermo-oxidative degradation. vinatiorganics.com This is particularly important in applications where these materials are exposed to harsh environmental conditions.

Furthermore, it is noteworthy that the structural isomer, 2,4-di-tert-butylphenol, serves as a key precursor in the synthesis of commercial benzotriazole-type UV absorbers. wikipedia.orgvinatiorganics.com This relationship underscores the inherent potential of the substituted phenol structure in providing UV protection. Although direct studies on this compound as a building block for UV absorbers are not widely documented, its antioxidant capabilities alone provide a significant contribution to weathering resistance. vinatiorganics.com

Table 1: Role of Hindered Phenols in Polymer Stability

| Property | Mechanism of Action | Impact on Coatings & Adhesives |

| UV Stability | Indirectly contributes by inhibiting photo-oxidative degradation. | Helps in retaining color and gloss. |

| Weathering Resistance | Acts as a primary antioxidant, scavenging free radicals generated by environmental stressors. vinatiorganics.com | Prevents embrittlement, cracking, and loss of adhesion. |

| Thermal Stability | Interrupts the auto-oxidation cycle at elevated temperatures during processing and end-use. | Improves the service life of the material, especially in demanding applications. |

Performance in Curing and Crosslinking Processes

The direct role of this compound as a primary curing or crosslinking agent in coating and adhesive formulations is not extensively documented in scientific literature. Curing processes typically involve the reaction of a resin with a hardener to form a crosslinked polymer network. mdpi.com Common curing agents for epoxy resins, for instance, are amines and anhydrides. nih.gov

However, based on the chemical structure of hindered phenols, this compound could potentially act as a modifier in these processes. The phenolic hydroxyl group can, under certain conditions, react with functional groups present in resin systems, such as epoxides. This could influence the crosslinking density and the final properties of the cured material. For example, in some epoxy systems, phenolic compounds can contribute to the curing reaction, although they are generally less reactive than primary amine hardeners. mdpi.com

It is more likely that this compound would function as a stabilizer during the curing process. The high temperatures often employed in curing can accelerate oxidative degradation of the polymer backbone. As a potent antioxidant, this compound can protect the polymer chains from thermal degradation during the curing cycle, ensuring the integrity of the resulting network. vinatiorganics.com This can lead to improved mechanical properties and long-term performance of the final coating or adhesive.

Process Development and Scale-Up for Industrial Applications of the Compound

The transition of this compound from a laboratory-scale chemical to an industrial-scale product necessitates a thorough evaluation of its production economics and the establishment of stringent quality control measures.

Economic Feasibility Studies of Production Routes

The primary industrial route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with isobutene. whiterose.ac.ukresearchgate.net The economic feasibility of this process is heavily dependent on several factors, including the cost of raw materials (phenol and isobutene), the choice of catalyst, reaction conditions, and the efficiency of product separation and purification. intratec.usresearchgate.net

Catalyst Selection: Traditionally, liquid acid catalysts such as sulfuric acid have been used. However, these catalysts are corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste, leading to higher treatment costs and environmental concerns. researchgate.netgoogle.com

Modern industrial processes are increasingly shifting towards solid acid catalysts due to their environmental and economic advantages. These catalysts are easily separable from the product stream, can often be regenerated and reused, and minimize waste production. whiterose.ac.uk

Table 2: Comparison of Catalysts for Phenol Alkylation

| Catalyst Type | Advantages | Disadvantages | Economic Impact |

| Liquid Acids (e.g., H₂SO₄) | High activity, low initial cost. researchgate.net | Corrosive, difficult to recycle, high waste generation. google.com | Higher operational costs due to waste treatment and equipment corrosion. |

| Solid Acids (e.g., Zeolites, Clays) | Non-corrosive, easily separable, reusable, environmentally friendly. whiterose.ac.uk | Higher initial catalyst cost, potential for deactivation. | Lower operational costs, reduced environmental compliance costs, potential for continuous processes. |

Process Optimization: Economic viability is also enhanced by optimizing reaction conditions to maximize the yield of the desired 2,4-disubstituted product while minimizing the formation of monosubstituted and trisubstituted byproducts. whiterose.ac.uk This involves careful control of temperature, pressure, and the molar ratio of reactants. google.com Efficient separation and purification techniques, such as distillation and crystallization, are also critical to achieving the high purity required for industrial applications and minimizing product loss.

Techno-economic analyses of similar phenol alkylation processes indicate that the cost of raw materials and the capital investment for the plant are the most significant contributors to the final product cost. procurementresource.comslideshare.net Therefore, securing a stable and cost-effective supply of phenol and isobutene is paramount for the economic production of this compound.

Quality Control and Purity Requirements for Industrial Use

For industrial applications, particularly in the synthesis of high-performance additives for coatings and adhesives, the purity of this compound is of utmost importance. Impurities can negatively affect the performance, stability, and appearance of the final products.

Key Quality Control Parameters:

Purity: The assay of this compound is a critical parameter, typically requiring a purity of 99% or higher.

Impurity Profile: The levels of residual phenol, monosubstituted phenols (2-isobutylphenol and 4-isobutylphenol), and other isomers (e.g., 2,6-diisobutylphenol) must be strictly controlled.

Appearance: The product should be a white to off-white solid, free from visible contaminants.

Moisture Content: Low moisture content is essential to prevent side reactions in subsequent applications.

Analytical Techniques: A range of analytical methods are employed to ensure the quality of industrial-grade this compound.

Table 3: Analytical Methods for Quality Control of this compound

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To determine the purity and quantify the levels of various isomers and impurities. ctl-bielefeld.de |

| High-Performance Liquid Chromatography (HPLC) | An alternative method for purity assessment and impurity profiling. ctl-bielefeld.de |

| Mass Spectrometry (MS) | Often coupled with GC or HPLC (GC-MS, LC-MS) for the identification of unknown impurities. ctl-bielefeld.de |

| Infrared (IR) Spectroscopy | To confirm the functional groups and the identity of the compound. |

| Karl Fischer Titration | For the accurate determination of water content. |

Adherence to established standards, such as those from ISO (e.g., DIN EN ISO 21084 for the determination of alkylphenols), is crucial for ensuring consistent product quality and meeting regulatory requirements. ctl-bielefeld.decnchemshop.com Rigorous quality control at every stage of production, from raw material intake to final product packaging, is essential for the successful commercialization of this compound for use in high-value applications.

Theoretical and Computational Chemistry Studies on 2,4 Diisobutylphenol

Electronic Structure Analysis and Molecular Orbitals of the Compound

The electronic properties of 2,4-diisobutylphenol are fundamental to understanding its reactivity and spectroscopic characteristics. Computational quantum chemistry provides powerful tools to investigate these features at the molecular level.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.

For this compound, an MEP map would be generated from the optimized molecular geometry obtained through DFT calculations. The map would display regions of different electrostatic potential, typically color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack. For this compound, such regions would be expected around the oxygen atom of the hydroxyl group.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential.

Green regions represent neutral or near-zero potential.

The MEP map would visually confirm the effects of the hydroxyl and isobutyl substituents on the electronic distribution of the benzene (B151609) ring.

Conformational Analysis and Intramolecular Interactions

The flexibility of the isobutyl groups and the potential for intramolecular interactions necessitate a thorough conformational analysis to identify the most stable three-dimensional structure of this compound.

Potential Energy Surface Scans

To explore the conformational landscape of this compound, Potential Energy Surface (PES) scans would be performed. This involves systematically changing specific dihedral angles (torsion angles) of the molecule and calculating the energy at each step.

Key dihedral angles to be scanned would include those related to the rotation of:

The C-C bonds within the two isobutyl groups.

The C-C bond connecting the isobutyl groups to the phenyl ring.

The C-O bond of the hydroxyl group.

The results of the PES scans would be plotted as energy versus dihedral angle, revealing the energy barriers between different conformers and identifying the lowest energy (most stable) conformations. This analysis would clarify how the bulky isobutyl groups orient themselves to minimize steric strain.

Hydrogen Bonding and Steric Effects

The presence of a hydroxyl group and an isobutyl group at the ortho position (position 2) suggests the possibility of intramolecular hydrogen bonding. This occurs when the hydrogen of the hydroxyl group interacts with the electron cloud of the adjacent isobutyl group. DFT calculations would be used to investigate this interaction. researchgate.net

The strength of this potential hydrogen bond would be evaluated by comparing the energy of the conformer where the O-H bond points towards the isobutyl group with a conformer where it points away. researchgate.net The geometric parameters of this interaction, such as the O-H•••C distance and the O-H•••C angle, would also be calculated.

Reaction Pathway Predictions and Transition State Theory Applications

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to calculate their reaction rates.

For a given reaction, such as the oxidation of the phenol (B47542) or an electrophilic aromatic substitution, computational methods would be used to map out the entire reaction pathway. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy is a key step in understanding reaction mechanisms.

Once the energies of the reactants and the transition state are known, Transition State Theory (TST) can be applied to estimate the reaction rate constant. TST provides a framework for understanding how the thermodynamic properties of the activated complex (the molecular configuration at the transition state) relate to the rate of the reaction. This analysis would provide valuable insights into the reactivity of this compound and how the isobutyl substituents influence its chemical transformations.

While direct computational studies on this compound are not currently available in the reviewed literature, the established methodologies of theoretical and computational chemistry provide a clear roadmap for its future investigation. Such studies would offer a detailed understanding of its electronic structure, conformational preferences, intramolecular interactions, and reactivity. The application of DFT, MEP mapping, PES scans, and transition state theory would provide a comprehensive, molecule-specific dataset that would be invaluable for its application in various fields of chemistry.

Computational Modeling of Synthetic Routes

A dedicated computational model for the synthetic routes of this compound is not presently available in reviewed scholarly articles. However, modern computational chemistry offers powerful tools for such an investigation. The synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with isobutylene (B52900) or a related isobutylating agent.

Computational modeling of this process would likely employ Density Functional Theory (DFT) to elucidate the reaction mechanism. Key areas of investigation would include:

Reactant and Catalyst Complexation: Modeling the initial interaction between phenol, the isobutylating agent (e.g., isobutene or isobutyl alcohol), and an acid catalyst (e.g., H₂SO₄ or a Lewis acid like AlCl₃).

Transition State Analysis: Locating and characterizing the transition states for the ortho- and para-alkylation steps. The calculated energy barriers for these steps would help predict the regioselectivity (the preference for substitution at the 2- and 4-positions) of the reaction.

Such computational studies are instrumental in optimizing reaction conditions by providing insights into the roles of catalyst choice, temperature, and solvent effects on the reaction yield and selectivity.

Theoretical Insights into Degradation Mechanisms

Specific theoretical studies on the degradation mechanisms of this compound have not been identified. Research in this area is crucial for environmental chemistry, particularly concerning the fate of this compound in wastewater treatment processes. Advanced Oxidation Processes (AOPs) are a common method for degrading persistent organic pollutants like alkylphenols.

A theoretical investigation into the degradation of this compound via AOPs (e.g., using hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals) would involve:

Radical Attack Simulation: Using DFT or higher-level ab initio methods to model the initial attack of a radical species on the this compound molecule. Calculations would identify the most likely sites of attack, such as the aromatic ring, the hydroxyl group, or the isobutyl side chains, by calculating activation energies for hydrogen abstraction or radical addition pathways.

Identification of Intermediates: Mapping the subsequent reaction steps to identify the primary degradation intermediates. This would involve calculating the geometries and energies of the resulting radical species and their subsequent reaction products.

Pathway Elucidation: Constructing a complete degradation pathway by connecting the various intermediates and transition states. This would predict the formation of smaller organic molecules, such as hydroxylated derivatives, ring-opened products, and ultimately, mineralization to CO₂ and H₂O.

These theoretical insights can help predict the environmental persistence of the compound and guide the development of more effective remediation technologies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While experimental spectroscopic data for this compound exists, peer-reviewed studies detailing its theoretical prediction and validation are scarce. Computational spectroscopy is a vital tool for confirming molecular structures and interpreting experimental spectra.

Simulated NMR and IR Spectra

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For this compound, this would involve:

Optimizing the molecule's 3D geometry at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

Calculating the isotropic shielding values for each nucleus.

Converting these shielding values to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The simulated shifts would then be compared to experimental data to validate the computational model and aid in the definitive assignment of spectral peaks.

Infrared (IR) Spectra: Simulating the IR spectrum of this compound involves calculating the vibrational frequencies and their corresponding intensities. This is accomplished by:

Performing a geometry optimization of the molecule.

Calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) to find the normal modes of vibration.

The frequencies of these modes correspond to absorption peaks in the IR spectrum. The intensity of each peak is related to the change in the molecular dipole moment during that vibration.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data.

Below is an illustrative table of how predicted vs. experimental IR data would be presented.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | Data not available | ~3400-3600 |

| Aromatic C-H Stretch | Data not available | ~3000-3100 |

| Aliphatic C-H Stretch | Data not available | ~2850-3000 |

| C=C Aromatic Ring Stretch | Data not available | ~1500-1600 |

| C-O Stretch | Data not available | ~1200-1300 |

UV-Vis Absorption Maxima Predictions

The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) range is governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra.

For this compound, a TD-DFT calculation would:

Start with the optimized ground-state geometry of the molecule.

Calculate the energies of various excited states. The energy difference between the ground state and an excited state corresponds to the energy of an absorbed photon.

Determine the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band.

The results would predict the wavelength of maximum absorption (λ_max) and can be compared directly with experimental spectra recorded in a suitable solvent. The influence of the solvent can also be modeled computationally using methods like the Polarizable Continuum Model (PCM).

The following table demonstrates how predicted UV-Vis data would be structured.

| Electronic Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Experimental λ_max (nm) |

| HOMO -> LUMO | Data not available | Data not available | Data not available |

| Other significant transitions | Data not available | Data not available | Data not available |

Future Research Directions and Emerging Areas for 2,4 Diisobutylphenol Studies

Development of Novel Sustainable Synthetic Methodologies for the Compound

Current synthesis of 2,4-Diisobutylphenol typically involves the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900), catalyzed by strong acids wikipedia.org. Future research should prioritize the development of greener and more sustainable synthetic routes. This includes exploring catalytic systems that operate under milder conditions, utilize renewable feedstocks, and minimize waste generation.

Biocatalysis: Investigating enzymatic or microbial pathways for the selective alkylation of phenol could offer a highly sustainable alternative, reducing reliance on harsh chemical catalysts and organic solvents wikipedia.org. Research into engineered enzymes or microbial consortia capable of regioselective isobutylation of phenol would be a significant advancement.

Flow Chemistry: The implementation of continuous flow processes could enhance reaction control, improve safety, and increase efficiency compared to traditional batch syntheses. Developing flow reactors for the alkylation of phenol, potentially coupled with in-line purification, represents a promising direction.

Exploration of Advanced Catalytic Systems for Diisobutylphenol Transformations

Beyond its synthesis, the chemical transformation of this compound into value-added derivatives is an area ripe for exploration. Advanced catalytic systems can enable novel functionalizations and modifications, leading to new materials or improved properties.

Selective Oxidation/Reduction: Developing catalysts for the selective oxidation of the phenolic hydroxyl group or the alkyl side chains could yield new intermediates for fine chemical synthesis. Similarly, catalytic reduction processes might open pathways to novel hydrogenated derivatives.

Functionalization of the Aromatic Ring: Investigating catalytic methods for regioselective functionalization of the aromatic ring, such as halogenation, nitration, or acylation, could lead to a broader spectrum of this compound derivatives with tailored properties for advanced applications.

Catalytic Coupling Reactions: Exploring palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions involving functionalized this compound derivatives could be instrumental in constructing complex molecular architectures for materials science and pharmaceutical research.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Process Optimization

The application of machine learning (ML) and artificial intelligence (AI) offers transformative potential in accelerating the discovery and optimization of chemical processes. For this compound, these technologies can be leveraged in several ways:

Predictive Synthesis Design: ML models can be trained on existing chemical reaction data to predict optimal synthetic routes, reaction conditions, and catalysts for producing this compound and its derivatives, thereby reducing experimental trial-and-error.

Process Optimization: AI algorithms can analyze real-time process data from synthesis or transformation reactions to identify optimal operating parameters for yield, purity, and energy efficiency. This could include predictive maintenance for catalytic reactors.

Materials Property Prediction: ML models can predict the properties of novel materials derived from this compound based on their molecular structure, guiding the design of new polymers, resins, or functional additives with desired characteristics.

Investigation of Advanced Materials Based on this compound Derivatives

The unique structure of this compound, with its bulky alkyl groups, suggests potential for developing advanced materials with tailored thermal, mechanical, or optical properties.

Novel Polymer Precursors: Derivatives of this compound could serve as novel monomers or cross-linking agents for the synthesis of high-performance polymers, resins, or composites. For instance, incorporating these bulky groups might enhance thermal stability or modify solubility.